3-Iodobenzylamine

概要

説明

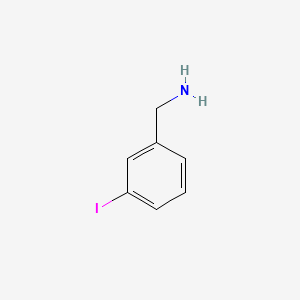

3-Iodobenzylamine, also known as 3-iodobenzenemethanamine, is an organoiodine compound with the molecular formula C7H8IN. It is a colorless solid that is soluble in organic solvents and has a pungent odor. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research .

準備方法

Synthetic Routes and Reaction Conditions: 3-Iodobenzylamine can be synthesized through several methods. One common approach involves the iodination of benzylamine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the meta position of the benzyl ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 3-Iodobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or halides, through nucleophilic substitution reactions.

Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form 3-iodobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Potassium permanganate in acidic or basic conditions.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Reactions: Products include 3-azidobenzylamine, 3-thiocyanatobenzylamine, etc.

Oxidation Reactions: Products include 3-iodobenzylimine, 3-iodobenzonitrile.

Reduction Reactions: Product is 3-iodobenzyl alcohol.

科学的研究の応用

Pharmaceutical Synthesis

3-Iodobenzylamine is primarily recognized as a key intermediate in the synthesis of pharmaceutical agents. Its unique reactivity makes it suitable for developing compounds targeting neurological disorders and other medical conditions.

- Case Study: Synthesis of Adenosine Derivatives

A notable application involves the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives. These derivatives have shown enhanced selectivity for A3 adenosine receptors, which play a role in various physiological processes including inflammation and neuroprotection. The synthesis typically involves multiple steps starting from this compound, demonstrating its utility in complex organic synthesis .

Bioconjugation Techniques

The compound is also employed in bioconjugation processes, which facilitate the attachment of biomolecules to surfaces or other compounds. This application is crucial for enhancing drug delivery systems and improving therapeutic efficacy.

- Fluorescent Probes

Modifications of this compound can lead to the development of fluorescent probes used in biological imaging. These probes are essential for tracking cellular processes and studying disease mechanisms .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings due to its unique chemical properties.

- Example: Polymer Synthesis

The compound is involved in synthesizing functionalized polymers that can be used in various applications, including drug delivery systems and sensors .

Organic Chemistry Research

As a valuable reagent in organic synthesis, this compound facilitates various chemical reactions necessary for developing new chemical entities.

- Reactivity Studies

Research has shown that this compound can participate in diverse reactions such as nucleophilic substitutions and coupling reactions, making it a versatile building block in organic chemistry .

Research into the biological activities of this compound derivatives has revealed potential anticancer properties.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| IB-MECA (N6-(3-iodobenzyl)adenosine) | HCT116 | 0.35 |

| Related Compound A | MCF-7 | 0.30 |

| Related Compound B | U87 MG | 0.45 |

These results indicate that derivatives of this compound exhibit significant inhibition of cell growth across various cancer cell lines, suggesting their potential as therapeutic agents .

作用機序

3-Iodobenzylamine primarily targets the adenosine A3 receptor. This receptor is involved in various physiological and pathological processes, including inflammation, neuroprotection, and cancer. The compound acts as a competitive antagonist at the adenosine A3 receptor, leading to an increase in cyclic AMP levels and intracellular calcium levels. This interaction modulates cellular signaling pathways and affects gene expression.

類似化合物との比較

4-Iodobenzylamine: Similar structure but with the iodine atom at the para position.

3-Bromobenzylamine: Similar structure but with a bromine atom instead of iodine.

3-Chlorobenzylamine: Similar structure but with a chlorine atom instead of iodine.

Uniqueness of 3-Iodobenzylamine: this compound is unique due to its specific reactivity and binding affinity to the adenosine A3 receptor. The presence of the iodine atom at the meta position provides distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications .

生物活性

3-Iodobenzylamine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, including antimicrobial properties, neurotransmitter modulation, and its role in adenosine receptor interactions.

Chemical Structure and Properties

- Chemical Formula : C₇H₈IN

- Molecular Weight : 233.05 g/mol

- CAS Number : 696-40-2

This compound is characterized by the presence of an iodine atom on the benzyl group, which influences its interaction with biological systems. Its structure allows it to mimic neurotransmitters, making it a candidate for various pharmacological studies.

1. Antimicrobial Properties

This compound exhibits antimicrobial activity against certain bacterial strains. Studies have shown that it can inhibit the growth of specific pathogens, suggesting potential applications in developing antimicrobial agents.

2. Neurotransmitter Modulation

Due to its structural similarity to neurotransmitters, this compound has been investigated for its effects on neurotransmission. Research indicates that it may modulate neurotransmitter release and uptake, which could have implications for treating neurological disorders .

3. Interaction with Adenosine Receptors

One of the most significant areas of research involves the interaction of this compound derivatives with adenosine receptors, particularly the A3 adenosine receptor (A3AR).

- Adenosine Receptor Binding :

- Compounds derived from this compound have shown increased binding affinity to A3AR, which is associated with various physiological effects such as anti-inflammatory responses and modulation of insulin sensitivity .

- For instance, the derivative N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) has demonstrated significant activity in promoting adiponectin production in human bone marrow mesenchymal stem cells, indicating a potential role in metabolic regulation .

Case Study: Adiponectin Production

In a study examining the effects of IB-MECA on adiponectin production, researchers found that this compound significantly increased adiponectin levels in vitro. This effect was correlated with its binding activity to PPAR (peroxisome proliferator-activated receptors), suggesting that this compound derivatives may have dual roles as A3AR modulators and PPAR agonists .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for incorporating 3-Iodobenzylamine into nucleoside or porphyrin derivatives?

- Methodology : Use cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) with this compound as a halogenated precursor. Optimize reaction conditions (e.g., catalyst choice, solvent, temperature) based on the target product. For example, in porphyrin synthesis, TBAF-mediated deprotection followed by Sonogashira coupling with Boc-protected this compound yields stable intermediates .

- Key Considerations : Monitor reaction progress via TLC or HPLC and characterize products using NMR and mass spectrometry .

Q. How to select appropriate reaction conditions for amine coupling involving this compound?

- Methodology : Use triethylamine (EtN) as a base in ethanol (EtOH) for nucleophilic substitution reactions. For example, coupling this compound with chloropurine derivatives requires 4-hour stirring at room temperature to achieve high yields .

- Troubleshooting : If yields are low, consider alternative solvents (e.g., THF) or microwave-assisted synthesis to accelerate reaction kinetics.

Q. What analytical techniques are critical for characterizing this compound-containing compounds?

- Methodology : Employ H/C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) and ESI-MS for molecular weight validation. UV-vis spectroscopy is essential for porphyrin-based complexes to assess electronic transitions .

Advanced Research Questions

Q. How to resolve contradictions in spectral data when this compound derivatives exhibit unexpected coupling patterns?

- Methodology : Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals. For example, multiplet splitting in aromatic regions may arise from steric hindrance or electronic effects of the iodine atom. Cross-validate with computational simulations (DFT) to assign ambiguous peaks .

- Case Study : In porphyrin dimers, unexpected coupling in H NMR may indicate incomplete deprotection or side reactions during Boc removal .

Q. What strategies mitigate demetalation or side reactions during porphyrin functionalization with this compound?

- Methodology : Use mild acidic conditions (e.g., diluted TFA) for Boc deprotection to avoid zinc porphyrin demetalation. Post-deprotection, remetalate with Zn(OAc) under inert atmosphere to restore structural integrity .

- Preventive Measures : Monitor reaction pH and employ chelating agents to stabilize metal centers during synthesis.

Q. How to design experiments addressing the reactivity of this compound in heterogeneous catalytic systems?

- Methodology : Compare homogeneous (e.g., Pd(PPh)) vs. heterogeneous catalysts (e.g., Pd/C) in cross-coupling reactions. Quantify turnover frequency (TOF) and catalyst recyclability using ICP-MS to track metal leaching .

- Data Interpretation : Correlate catalytic efficiency with iodine’s electronic effects (e.g., Hammett parameters) to predict substrate compatibility.

Q. What are the implications of protecting group selection (Boc vs. Fmoc) on this compound’s stability in multi-step syntheses?

- Methodology : Test Boc and Fmoc protection under basic/acidic conditions. Boc groups are stable in nucleophilic environments but require strong acids for cleavage, whereas Fmoc is base-labile. Use kinetic studies to assess degradation pathways .

Q. Methodological & Theoretical Considerations

Q. How to validate the purity of this compound intermediates in complex reaction mixtures?

- Methodology : Combine column chromatography (silica gel or size-exclusion) with preparative HPLC. Validate purity via melting point analysis (e.g., Boc-protected derivatives melt at 188–191°C ) and elemental analysis.

Q. What computational tools predict the electronic effects of this compound in supramolecular assemblies?

- Methodology : Use DFT (e.g., Gaussian) to model charge distribution and frontier molecular orbitals. Compare iodine’s inductive effects with bromine/chlorine analogs to guide synthetic design .

Q. How to integrate this compound into photodynamic theranostic agents while maintaining biocompatibility?

- Methodology : Functionalize porphyrin-3-Iodobenzylamine conjugates with hydrophilic groups (e.g., PEG) to enhance solubility. Assess cytotoxicity via MTT assays and validate cellular uptake using fluorescence microscopy .

Q. Data Analysis & Interpretation

Q. How to address discrepancies between theoretical and experimental yields in this compound reactions?

- Methodology : Conduct mass balance analysis to identify unaccounted byproducts. Use LC-MS to detect low-abundance species and optimize workup procedures (e.g., extraction pH) to minimize losses .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodology : Apply multivariate regression (e.g., PLS) to correlate substituent effects (e.g., Hammett σ) with biological activity. Use clustering algorithms to group compounds by reactivity profiles .

Q. Literature & Knowledge Gaps

Q. How to identify understudied applications of this compound using bibliometric analysis?

- Methodology : Use tools like VOSviewer to map keyword co-occurrence in Scopus/PubMed. Prioritize gaps in catalysis or medicinal chemistry, such as its potential in targeted drug delivery .

Q. What strategies reconcile conflicting mechanistic proposals for this compound’s role in cross-coupling?

特性

IUPAC Name |

(3-iodophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLOGZQVKUNBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219870 | |

| Record name | 3-Iodobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-40-2 | |

| Record name | 3-Iodobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZQU8JR7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。